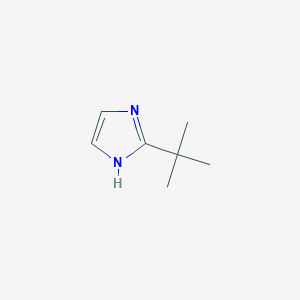

2-tert-butyl-1H-imidazole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tert-butyl-imidazole derivatives involves metalation reactions of 1-tert-butylimidazole with different metalation reagents, followed by subsequent reactions to yield various products, including 1-tert-butyl-2-diphenylphosphino-imidazole and its oxidation and complexation products (Sauerbrey et al., 2011). Additionally, a novel synthesis method for 2-amino-1H-imidazol-4-carbaldehyde derivatives, which are crucial for the efficient synthesis of certain 2-aminoimidazole alkaloids, has been developed through the reaction of tert-butoxycarbonylguanidine with specific key compounds (Ando & Terashima, 2010).

Molecular Structure Analysis

Crystal structure and Hirshfeld surface analysis of imidazole derivatives reveal the inclinations of substituent rings relative to the imidazole ring plane, offering insights into the compound’s spatial configuration and potential intermolecular interactions (Dhanalakshmi et al., 2018).

Chemical Reactions and Properties

Reactions involving tert-butyl-imidazole derivatives are diverse, including N-alkylation, complexation, and reactions with various reagents to form novel compounds with potential applications in material science and catalysis. These reactions often yield distinct products that highlight the versatility and reactivity of the tert-butyl-imidazole framework (Ma et al., 2015).

Applications De Recherche Scientifique

Chimie Médicinale

2-tert-butyl-1H-imidazole: joue un rôle significatif en chimie médicinale en raison de sa présence dans divers composés biologiquement actifs. C'est une structure de base dans de nombreux produits pharmaceutiques, présentant une large gamme de propriétés thérapeutiques telles que des activités antibactériennes, antifongiques et antivirales . Ses dérivés sont utilisés dans la synthèse de médicaments qui ciblent une variété de maladies, y compris le cancer, le diabète et les maladies infectieuses.

Chimie Synthétique

En chimie synthétique, This compound est utilisé pour sa polyvalence dans les réactions multicomposants . Il sert de précurseur pour la synthèse de composés organiques complexes. Le cycle imidazole est un élément crucial dans la création de composés ayant les propriétés souhaitées pour des applications chimiques ultérieures.

Applications Industrielles

Le composé trouve des applications industrielles en raison de sa participation à la synthèse de matériaux tels que les polymères, les revêtements et les liquides ioniques . Ses dérivés améliorent les propriétés des matériaux, les rendant plus efficaces pour des utilisations industrielles spécifiques.

Catalyse

This compound: les dérivés sont connus pour agir comme des ligands en catalyse, facilitant diverses réactions chimiques . Ils sont particulièrement utiles dans les applications de chimie verte où ils contribuent à créer des procédés plus respectueux de l'environnement.

Liquides Ioniques

Les dérivés de l'imidazole, y compris ceux de This compound, sont souvent utilisés pour former des liquides ioniques . Ces liquides présentent des propriétés uniques telles qu'une faible volatilité et une grande stabilité thermique, ce qui les rend adaptés à une gamme d'applications, des solvants dans les réactions chimiques aux électrolytes dans les batteries.

Carbènes N-hétérocycliques

Le cycle imidazole est un élément clé dans la formation des carbènes N-hétérocycliques (NHC), qui sont largement utilisés en chimie organométallique comme ligands et organocatalyseurs . Ils jouent un rôle essentiel dans le développement de nouvelles méthodes catalytiques, contribuant à l'avancement des méthodologies synthétiques.

Orientations Futures

Imidazoles continue to be a focus of research due to their importance in various applications. The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Future challenges include improving the yield and efficiency of these synthesis methods .

Mécanisme D'action

Target of Action

For instance, they can act as N-coordinated ligands . They are key components in functional molecules used in a variety of applications, including pharmaceuticals and agrochemicals .

Mode of Action

For instance, they can form bonds during the formation of the imidazole ring . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .

Biochemical Pathways

Imidazole derivatives are known to be involved in a diverse range of applications, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

Imidazole is known to be a white or colorless solid that is highly soluble in water and other polar solvents, which may influence its bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

It’s worth noting that the synthesis and reactions of imidazole derivatives can be influenced by various conditions, such as the presence of certain functional groups .

Propriétés

IUPAC Name |

2-tert-butyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-7(2,3)6-8-4-5-9-6/h4-5H,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTUNHIMNHSKDBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333309 | |

| Record name | 2-tert-butyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36947-69-0 | |

| Record name | 2-(1,1-Dimethylethyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36947-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-butyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-butyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

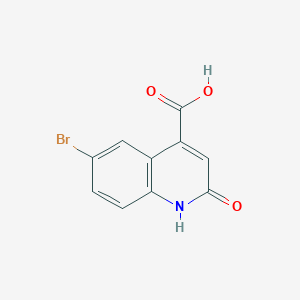

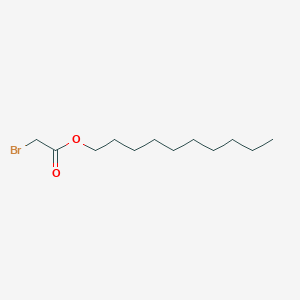

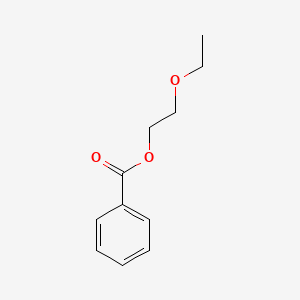

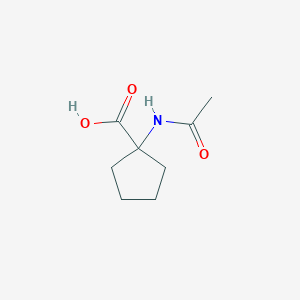

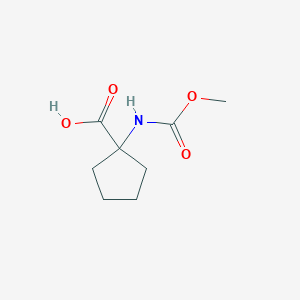

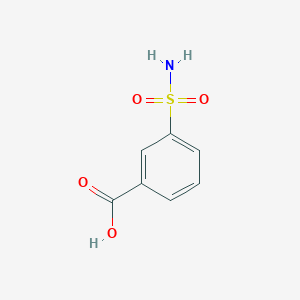

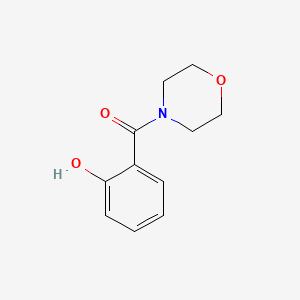

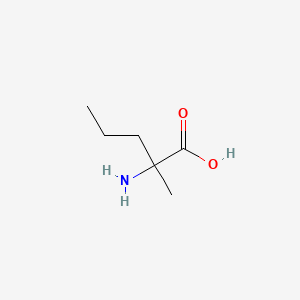

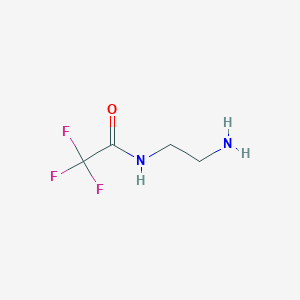

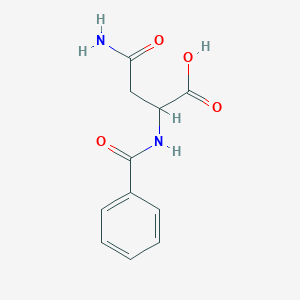

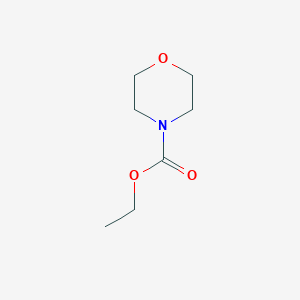

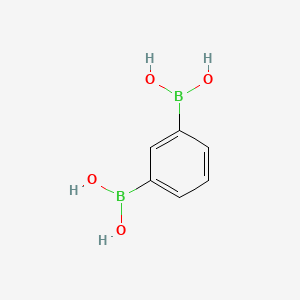

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.